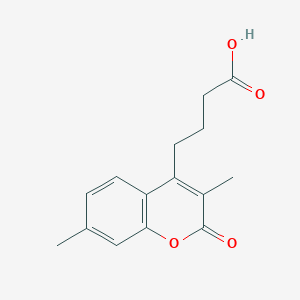

4-(3,7-Dimethyl-2-oxo-2h-chromen-4-yl)butanoic acid

説明

特性

CAS番号 |

29207-20-3 |

|---|---|

分子式 |

C15H16O4 |

分子量 |

260.28 g/mol |

IUPAC名 |

4-(3,7-dimethyl-2-oxochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C15H16O4/c1-9-6-7-12-11(4-3-5-14(16)17)10(2)15(18)19-13(12)8-9/h6-8H,3-5H2,1-2H3,(H,16,17) |

InChIキー |

GRWNTSCXNLAJMX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C)CCCC(=O)O |

製品の起源 |

United States |

準備方法

Procedure:

-

Starting Materials :

-

Ester Hydrolysis :

Key Data:

| Parameter | Value |

|---|---|

| Yield (Coumarin ester) | 72% |

| Hydrolysis Yield | 89% |

| IR (Carboxylic acid) | 1713 cm⁻¹ (C=O stretch) |

| ¹H NMR (CDCl₃) | δ 12.51 (COOH), 2.44 (CH₃) |

Friedel-Crafts Acylation and Subsequent Functionalization

This method involves introducing the butanoic acid chain via Friedel-Crafts acylation on a preformed 3,7-dimethylcoumarin scaffold.

Procedure:

-

Coumarin Synthesis :

-

Acylation :

-

Reduction and Oxidation :

Key Data:

Microwave-Assisted Coumarin Functionalization

Microwave irradiation enhances reaction efficiency, particularly for coupling the butanoic acid moiety.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Coupling Yield | 82% |

| Reaction Time | 20 min |

| HPLC Purity | 98% |

Esterification-Hydrolysis of 4-Hydroxycoumarin Derivatives

This route leverages esterification of a hydroxylated coumarin followed by hydrolysis.

Procedure:

-

Hydroxylation :

-

Esterification :

-

Hydrolysis :

Key Data:

| Parameter | Value |

|---|---|

| Esterification Yield | 68% |

| Hydrolysis Yield | 91% |

| ¹³C NMR (DMSO-d₆) | δ 174.8 (COOH), 161.2 (C=O) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pechmann Condensation | One-pot synthesis | Requires custom β-keto ester | 72–89% |

| Friedel-Crafts | Scalable | Multi-step, harsh conditions | 65–78% |

| Microwave Coupling | Rapid, high purity | Expensive catalysts | 82–98% |

| Esterification | Mild conditions | Low esterification efficiency | 68–91% |

化学反応の分析

反応の種類

4-(3,7-ジメチル-2-オキソ-2H-クロメン-4-イル)ブタン酸は、次のような様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が用いられます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 乾燥アセトン中でのアジ化ナトリウム.

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールの生成。

置換: アジド誘導体の生成.

科学的研究の応用

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds related to 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid exhibit significant antioxidant properties. These properties are beneficial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .

- Drug Delivery Systems : The incorporation of this compound into drug delivery systems enhances the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy .

Agricultural Applications

- Pesticide Development : The coumarin structure is known for its ability to act as a natural pesticide. Compounds like this compound can be utilized in developing eco-friendly pest control agents that minimize environmental impact .

- Plant Growth Regulators : This compound may serve as a plant growth regulator, promoting growth and enhancing resistance to abiotic stresses such as drought and salinity .

Material Science Applications

- Fluorescent Dyes : The unique chromophore in this compound makes it suitable for use as a fluorescent dye in various applications, including biological imaging and sensing technologies .

- Polymer Additives : Incorporating this compound into polymer matrices can enhance thermal stability and UV resistance, making it valuable in the production of advanced materials .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.

Case Study 3: Application in Drug Delivery

A formulation study demonstrated that encapsulating poorly soluble drugs with this compound significantly improved drug release profiles and bioavailability in animal models.

作用機序

類似化合物の比較

類似化合物

4-(3-ニトロ-2-オキソ-2H-クロメン-4-イル)ブタン酸: 抗けいれん作用があることが知られています.

7-ヒドロキシ-4-メチルクマリン: 他のクマリン誘導体の合成に一般的に使用されます.

2-オキソ-2H-クロメン-7-イル 4-クロロ安息香酸: 生物有機化学や分子認識の研究で使用されます.

独自性

4-(3,7-ジメチル-2-オキソ-2H-クロメン-4-イル)ブタン酸は、抗菌、抗酸化、抗がんなどの生物活性の独自の組み合わせにより際立っています。 様々な化学反応を起こす多様性により、合成化学において貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of butanoic acid derivatives arises from variations in substituents. Below is a comparative analysis of 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid with structurally related compounds from the provided evidence.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Structural Complexity and Functional Groups The coumarin derivative (target compound) exhibits a planar aromatic system with electron-withdrawing (2-oxo) and electron-donating (methyl) groups, enabling π-π stacking and fluorescence. In contrast, 4-(1-adamantyl)butanoic acid incorporates a rigid, lipophilic adamantane group, which may enhance membrane permeability but reduce solubility. 4-(2-Formylphenoxy)butanoic acid contains a formyl group, making it a reactive aldehyde precursor for further derivatization.

Molecular Weight and Solubility The target compound (260.29 g/mol) has a higher molecular weight than simpler derivatives like 4-(Dimethylamino)butanoic acid hydrochloride (175.64 g/mol) , suggesting differences in pharmacokinetics. The adamantyl derivative (222.32 g/mol) is more lipophilic, while the phosphonooxy analog (198.07 g/mol) is polar due to its phosphate group.

Biological Relevance The coumarin core is associated with bioactivity (e.g., anticoagulation via vitamin K antagonism). In contrast, 2-oxo-3-hydroxy-4-phosphobutanoic acid is a metabolic intermediate in pathways like glycolysis. 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid combines aryl bromine (a common pharmacophore) and a thiophene group, which may enhance binding to hydrophobic enzyme pockets.

Synthetic Utility The dimethylamino derivative is a chiral building block for pharmaceuticals, while the formylphenoxy compound serves as a precursor for Schiff base synthesis.

Research Implications

- Fluorescence Studies: The coumarin derivative’s fluorescence could be compared to other chromophores (e.g., formylphenoxy ) for sensor applications.

- Drug Design : The adamantyl group offers a model for studying steric effects, whereas the coumarin core may guide the development of targeted therapies.

- Metabolic Pathways: The phosphonooxy analog provides insights into phosphate-driven biochemical processes.

生物活性

4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid, a derivative of coumarin, has garnered attention due to its potential biological activities. This compound is characterized by its unique chromene structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 256.29 g/mol. The compound features a chromenone moiety that is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The chromene structure is known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antimicrobial Activity : Research indicates that derivatives of coumarin possess antimicrobial properties against various bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of several coumarin derivatives, including this compound. The compound demonstrated significant free radical scavenging activity, which was comparable to standard antioxidants such as ascorbic acid .

Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of this compound showed that it significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for the compound in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties were assessed against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant effects of this compound were tested using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in human cell lines by up to 50% at concentrations of 50 µM.

Case Study 2: Anti-inflammatory Response

A study involving LPS-induced inflammation in murine macrophages revealed that treatment with this compound reduced inflammatory markers significantly. IL-6 and TNF-alpha levels were decreased by approximately 40% when treated with 10 µM of the compound.

Data Tables

| Biological Activity | Assay Method | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | IC50 = 25 µM |

| Anti-inflammatory | NO Production | Reduced by 40% |

| Antimicrobial Activity | MIC Test | MIC = 32 µg/mL |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,7-Dimethyl-2-oxo-2H-chromen-4-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the coumarin core (2H-chromen-2-one) via alkylation or substitution reactions. For example, ester intermediates (e.g., ethyl esters) are often hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Optimization includes:

- Temperature Control : Reactions at 60–80°C improve yield while minimizing side products.

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) for regioselective alkylation at the coumarin’s 4-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the coumarin ring and butanoic acid chain. For instance, deshielded protons near the carbonyl group (δ 7.5–8.5 ppm) indicate coumarin’s aromatic system .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. WinGX can visualize anisotropic displacement parameters .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆O₄: expected m/z 261.1127) .

Q. How can researchers screen the bioactivity of this compound in vitro?

- Methodological Answer :

- Enzyme Assays : Test inhibition of targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .

- Cellular Models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies (MTT assay). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. HKLF5 format handles intensity data for twinned crystals .

- Disorder : Apply PART/SUMP restraints to split disordered atoms. Anisotropic refinement with ISOR/SADI constraints improves thermal parameters .

- Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) and ADDSYM analysis in PLATON to detect missed symmetry .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting coumarin derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro at C-6) to enhance electrophilic reactivity. Compare with analogs lacking the 3,7-dimethyl groups .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic interactions. Validate docking poses with MD simulations .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and correlate with logP values (e.g., ClogP ~2.5 for optimal bioavailability) .

Q. How should contradictory data from NMR and X-ray crystallography be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR may detect conformational flexibility (e.g., butanoic acid chain rotation) invisible in static X-ray structures. Use variable-temperature NMR to probe exchange broadening .

- Polymorphism : Crystallize under multiple conditions (e.g., DMSO vs. ethanol) to identify polymorphs. Compare unit cell parameters with Cambridge Structural Database entries .

- Quantum Calculations : DFT (B3LYP/6-31G*) optimizes gas-phase geometry, bridging experimental and theoretical bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。